N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide
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Overview
Description
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H17FN6O2S and its molecular weight is 376.41. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Applications
Research has shown that compounds structurally related to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide can have significant herbicidal activities. For instance, fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl were synthesized and evaluated for their herbicidal properties (Morimoto et al., 1990). Furthermore, the influence of 4,6-disubstituted heterocyclic groups on the herbicidal activity of related compounds was studied, demonstrating the importance of the heterocyclic group and its substituents in determining herbicidal efficacy (Lee et al., 1996).
Anticancer Applications
Sulfonamide derivatives, including those structurally similar to the compound , have been explored for their potential as antitumor agents. A study by Huang et al. (2001) designed sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, aiming to obtain potent antitumor agents with low toxicity. Their findings indicated that some of these compounds exhibited high antitumor activity and low toxicity, suggesting their potential as therapeutic agents (Huang et al., 2001).
Chemical Proteomics and Drug-Protein Interactions
In the realm of chemical proteomics, research has utilized related compounds as probes to study drug-protein interactions. For example, a study by Dadvar et al. (2009) described a chemical proteomics-based approach using a novel PDE5 inhibitor as bait to analyze the interactome of the inhibitor in mouse lung tissue. This research highlights the utility of such compounds in elucidating the molecular mechanisms of drug action and identifying potential therapeutic targets (Dadvar et al., 2009).
Mechanism of Action
Target of action
Compounds containing pyrazole and pyrimidine moieties are known for their diverse pharmacological effects . They could potentially interact with a variety of biological targets, including enzymes, receptors, and ion channels. The exact target would depend on the specific functional groups and overall structure of the compound.
Properties
IUPAC Name |
5-fluoro-2-methyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2S/c1-12-3-4-13(17)9-14(12)26(24,25)22-7-6-18-15-10-16(20-11-19-15)23-8-2-5-21-23/h2-5,8-11,22H,6-7H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVWNZRFWOBYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.